ethyl 3-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
Description
Ethyl 3-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a pyrazolo[1,5-a]pyrazine derivative characterized by a 4-methoxyphenyl substituent at the 2-position of the pyrazine ring and an ethyl benzoate group linked via an acetamide moiety. Its structural features, such as the electron-donating methoxy group and ester functionality, influence its physicochemical and biological behavior .
Properties
IUPAC Name |
ethyl 3-[[2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-3-33-24(31)17-5-4-6-18(13-17)25-22(29)15-27-11-12-28-21(23(27)30)14-20(26-28)16-7-9-19(32-2)10-8-16/h4-14H,3,15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPHSZSCRAXJAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-({[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a complex organic compound characterized by its intricate structure, which includes a pyrazolo[1,5-a]pyrazine core and various functional groups that enhance its potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular formula of this compound is C24H22N4O5, with a molecular weight of 446.463 g/mol. The compound features an ethyl ester group, a methoxyphenyl moiety, and an acetylamino group attached to a benzoate structure.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various physiological processes. Preliminary studies suggest that this compound may exhibit:
- Kinase Inhibition : It has been reported to inhibit certain kinases that play crucial roles in cancer progression and inflammatory responses. This inhibition can lead to reduced cell proliferation and enhanced apoptosis in cancer cells.
- Anti-inflammatory Activity : The presence of the pyrazolo ring may contribute to anti-inflammatory effects by modulating pathways involved in inflammation.
Research Findings
Several studies have investigated the biological properties of this compound. Key findings include:
- In Vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it was found to reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by inducing apoptosis through the activation of caspase pathways.
- In Vivo Studies : Animal models have shown that treatment with this compound leads to a decrease in tumor size and weight compared to control groups. This suggests potential for therapeutic use in oncology.
- Mechanistic Studies : Further investigations revealed that the compound may modulate signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation.
Data Table: Comparison of Biological Activities
Case Studies
Case Study 1: Breast Cancer Treatment
In a study conducted on MCF-7 breast cancer cells, this compound was administered at varying concentrations. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
Case Study 2: In Vivo Tumor Reduction
An animal model study evaluated the efficacy of the compound in reducing tumor size in xenograft models of lung cancer. The treated group showed a significant reduction in tumor volume compared to the control group, highlighting its potential as an effective therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]Pyrazine Core
Ethyl 3-({[2-(4-Chlorophenyl)-4-Oxopyrazolo[1,5-a]Pyrazin-5(4H)-Yl]Acetyl}Amino)Benzoate
- Molecular Formula : C₂₃H₁₉ClN₄O₄ (MW: 450.88 g/mol)
- Key Differences : The 4-chlorophenyl group replaces the 4-methoxyphenyl substituent.
- Impact : Chlorine, being electron-withdrawing, reduces electron density on the pyrazine ring compared to the methoxy group. This may alter binding affinity in biological targets, such as enzymes requiring electron-rich aromatic interactions .
Methyl 2-({[2-(3,4-Dimethoxyphenyl)-4-Oxopyrazolo[1,5-a]Pyrazin-5(4H)-Yl]Acetyl}Amino)Benzoate
- Molecular Formula: Not explicitly provided, but estimated as C₂₄H₂₂N₄O₆ (MW: ~462.46 g/mol).
- Key Differences : (1) Additional methoxy group at the 3-position of the phenyl ring; (2) methyl ester instead of ethyl ester.
- Impact : The 3,4-dimethoxy substitution enhances polarity and solubility. The smaller methyl ester may reduce metabolic stability compared to the ethyl analog .
Functional Group Modifications
N-(4-Bromophenyl)-2-[2-(4-Methoxyphenyl)-4-Oxopyrazolo[1,5-a]Pyrazin-5(4H)-Yl]Acetamide
- Molecular Formula : C₂₂H₁₈BrN₅O₃ (MW: ~504.32 g/mol).
- Key Differences : Bromophenyl acetamide replaces the ethyl benzoate group.
- Bromine’s larger atomic radius may increase steric hindrance or influence hydrophobic interactions .
N-{2-[2-(4-Ethoxyphenyl)-4-Oxopyrazolo[1,5-a]Pyrazin-5(4H)-Yl]Ethyl}Cyclohexanecarboxamide
- Molecular Formula : C₂₃H₂₈N₄O₃ (MW: 408.5 g/mol).
- Key Differences : Ethoxy group replaces methoxy, and a cyclohexanecarboxamide is present.
- The cyclohexane moiety introduces conformational rigidity, which could affect receptor selectivity .
Core Heterocycle Variations
5-(4-Methoxyphenyl)-2-Phenylpyrazolo[1,5-a]Pyrimidin-7(4H)-One (MK66)
- Molecular Formula : C₂₀H₁₆N₄O₂ (MW: 344.37 g/mol).
- Key Differences: Pyrazolo[1,5-a]pyrimidinone core instead of pyrazolo[1,5-a]pyrazine.
- Impact: The pyrimidinone ring introduces an additional nitrogen atom, altering electronic distribution and hydrogen-bonding patterns. This may shift activity toward different biological targets, such as kinases or adenosine receptors .
2-Benzyl-1,2,4-Triazolo[4,3-a]Pyrazin-3-One Derivatives
Structural and Pharmacokinetic Insights
Physicochemical Properties
*Estimated using fragment-based methods.
Research Findings and Implications
- Electron-Donating Groups : The 4-methoxyphenyl group in the target compound enhances resonance stabilization and may improve binding to targets requiring π-π interactions (e.g., kinases) compared to electron-withdrawing substituents like chlorine .
- Heterocycle Core : Pyrazolo[1,5-a]pyrazines offer a balance between metabolic stability and synthetic accessibility, whereas pyrazolo[1,5-a]pyrimidines (e.g., MK66) are more polar and suited for aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
